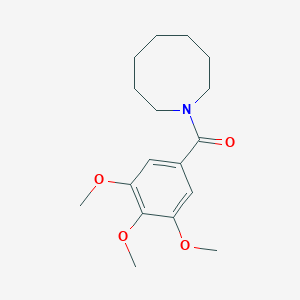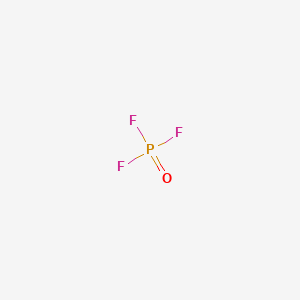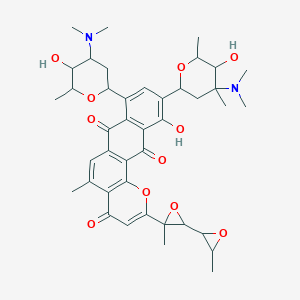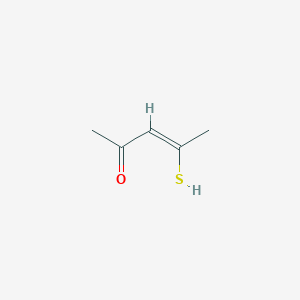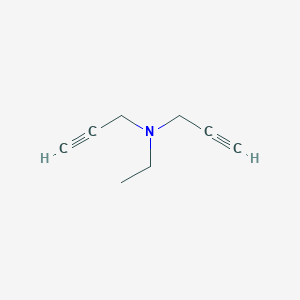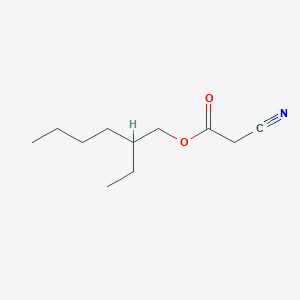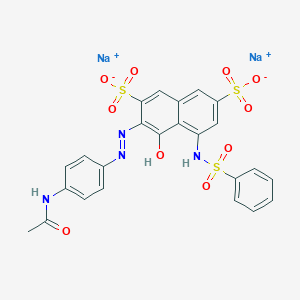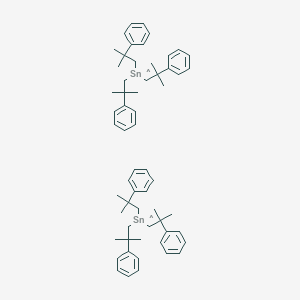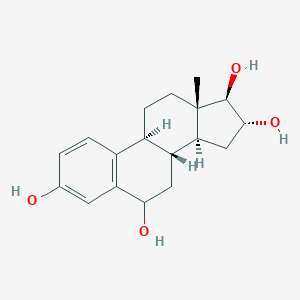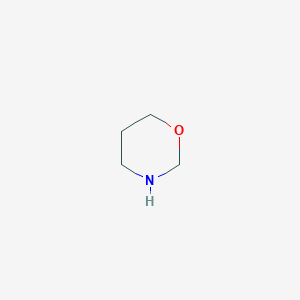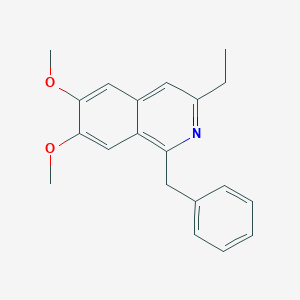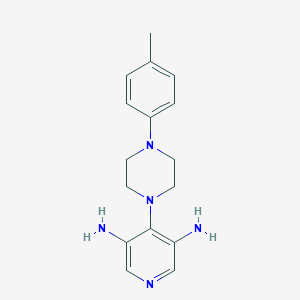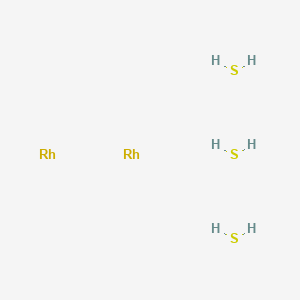
Dirhodium trisulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dirhodium trisulphide (Rh2S3) is a compound that belongs to the family of transition metal chalcogenides. It is a black, crystalline solid that has been studied for its potential applications in catalysis, electronic devices, and energy storage. Dirhodium trisulphide has a layered structure, with each layer consisting of RhS6 octahedra that are connected through sharing of edges and corners. The compound has attracted significant interest in recent years due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Dirhodium trisulphide in catalytic reactions involves the activation of reactant molecules through coordination to the Rhodium ions. The compound acts as a catalyst by facilitating the transfer of electrons between the reactant molecules and the Rhodium ions, leading to the formation of the desired products. The exact mechanism of action in electronic devices and energy storage applications is still under investigation.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Dirhodium trisulphide. However, some studies have suggested that the compound may have potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells. Further research is needed to fully understand the potential benefits and risks of using Dirhodium trisulphide in medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dirhodium trisulphide in lab experiments is its high catalytic activity, which can lead to faster and more efficient reactions. Additionally, the compound is relatively stable and easy to handle, making it a suitable candidate for various applications. However, one limitation of using Dirhodium trisulphide is its high cost, which may limit its use in large-scale applications.
Orientations Futures
There are several future directions for research on Dirhodium trisulphide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the compound's potential applications in energy storage devices, such as batteries and supercapacitors. Additionally, further research is needed to fully understand the mechanism of action of Dirhodium trisulphide in catalytic reactions and electronic devices. Finally, research on the potential medical applications of Dirhodium trisulphide is also an area of interest.
Méthodes De Synthèse
Dirhodium trisulphide can be synthesized through several methods. One of the most common methods involves the reaction of RhCl3 with Na2S in the presence of a reducing agent such as NaBH4. The reaction takes place in a solvent such as ethanol or water, and the resulting product is then washed and dried to obtain pure Dirhodium trisulphide. Other methods include the use of hydrogen sulphide gas and the reaction of Rhodium acetate with sulphur.
Applications De Recherche Scientifique
Dirhodium trisulphide has been extensively studied for its potential applications in catalysis. It has been shown to exhibit excellent catalytic activity in various reactions, including the hydrogenation of alkenes and the oxidation of alcohols. The compound has also been studied for its potential applications in electronic devices, such as field-effect transistors and memory devices. Additionally, Dirhodium trisulphide has been investigated for its potential use in energy storage devices, such as batteries and supercapacitors.
Propriétés
Numéro CAS |
12067-06-0 |
|---|---|
Nom du produit |
Dirhodium trisulphide |
Formule moléculaire |
H6Rh2S3 |
Poids moléculaire |
308.1 g/mol |
Nom IUPAC |
rhodium;sulfane |
InChI |
InChI=1S/2Rh.3H2S/h;;3*1H2 |
Clé InChI |
VRYDIGCZZPNYMZ-UHFFFAOYSA-N |
SMILES |
S.S.S.[Rh].[Rh] |
SMILES canonique |
S.S.S.[Rh].[Rh] |
Autres numéros CAS |
12067-06-0 |
Synonymes |
dirhodium trisulphide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



